4-Bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl is an organic compound characterized by the molecular formula C13H8BrF4 and a molecular weight of 317.10 g/mol. This compound features a biphenyl structure where one of the phenyl rings is substituted with a bromine atom, a fluorine atom, and a trifluoromethyl group. The presence of these substituents significantly influences the compound's chemical properties, stability, and reactivity, making it valuable in various chemical applications.

- Nucleophilic Aromatic Substitution: The electron-withdrawing effects of the bromine and trifluoromethyl groups make this compound susceptible to nucleophilic attack, allowing for various substitution reactions.

- Coupling Reactions: It is commonly employed in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.

- Oxidation and Reduction: While less common than substitution reactions, the compound can also undergo oxidation and reduction processes, particularly involving the functional groups present.

Research indicates that 4-Bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl may exhibit biological activity due to its structural characteristics. Compounds with similar structures have been investigated for their potential antimicrobial and anticancer properties. Specifically, studies suggest that derivatives of this compound could interact with biological pathways involved in cell proliferation and invasion, potentially leading to therapeutic applications in cancer treatment.

The synthesis of 4-Bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl typically involves multi-step organic reactions. Key methods include:

- Starting Materials: The synthesis often begins with commercially available biphenyl derivatives.

- Bromination: Bromination reactions introduce the bromine atom into the biphenyl structure.

- Fluorination: Fluorination can be achieved through various methods, including electrophilic fluorination or nucleophilic substitution techniques.

- Trifluoromethylation: This step introduces the trifluoromethyl group, often using reagents such as trifluoromethyl iodide or other trifluoromethylating agents.

These steps may be optimized for yield and purity through careful control of reaction conditions such as temperature, pressure, and catalyst selection.

4-Bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl has several applications in different fields:

- Organic Synthesis: Its unique structure makes it a versatile building block for synthesizing complex organic molecules.

- Material Science: The compound's properties may contribute to the development of new materials with specific electronic and optical characteristics.

- Medicinal Chemistry: Due to its potential biological activity, it is being explored as a precursor for developing new therapeutic agents.

Studies on 4-Bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl indicate that it primarily interacts through mechanisms such as oxidative addition and transmetalation during coupling reactions. These interactions are crucial for forming new carbon-carbon bonds essential for constructing complex organic frameworks. Additionally, its substituents may enhance its ability to interact with molecular targets in biological systems, potentially modulating enzyme activity or receptor interactions.

Several compounds share structural similarities with 4-Bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4'-(trifluoromethyl)biphenyl | Bromine at the 2-position; trifluoromethyl at 4'-position | Different substitution pattern affecting reactivity |

| 4-Bromo-3-fluoro-biphenyl | Fluoro group at position 3; lacks trifluoromethyl group | Less reactive due to fewer electron-withdrawing groups |

| 2-Fluoro-5'-(trifluoromethyl)biphenyl | Fluoro at position 2; trifluoromethyl at 5'-position | Different substitution pattern influencing properties |

| 4-Bromo-3',5'-difluorobiphenyl | Two fluorine atoms; one bromine | Increased reactivity due to dual electron-withdrawing effects |

The unique combination of bromine, fluorine, and trifluoromethyl groups in 4-Bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl contributes to its distinctive chemical behavior and potential applications compared to these similar compounds.

Molecular Architecture

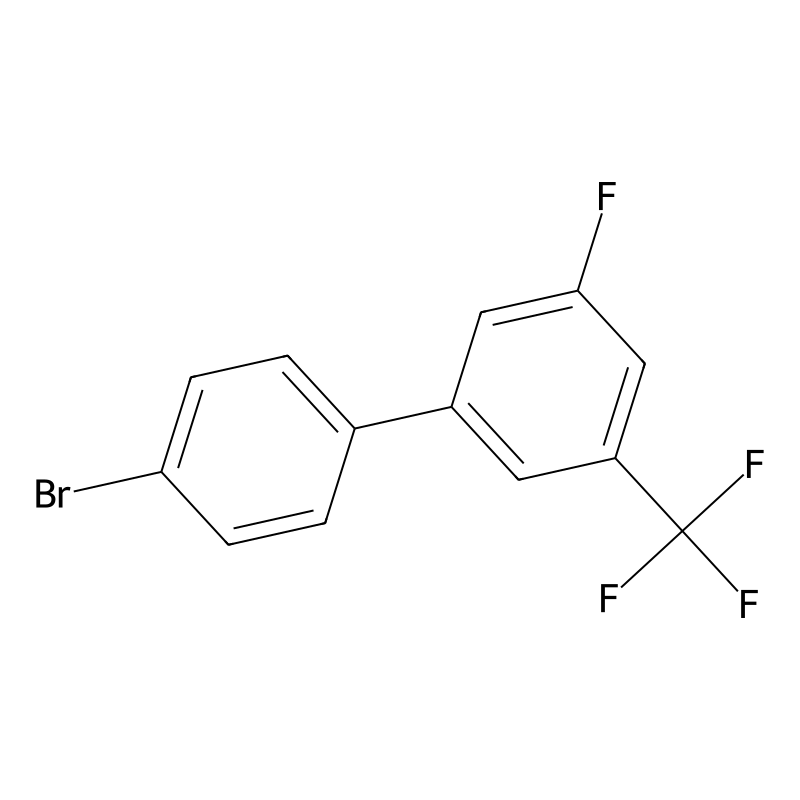

The compound features a biphenyl skeleton where one phenyl ring is substituted at the 4-position with bromine and at the 3'- and 5'-positions with fluorine and a trifluoromethyl group, respectively. This arrangement creates a polarized electron distribution, with the bromine atom acting as a leaving group and the fluorine atoms contributing to steric hindrance and electronic modulation. The IUPAC name, 4-bromo-3'-fluoro-5'-(trifluoromethyl)-1,1'-biphenyl, systematically denotes these substituents according to positional priorities (Figure 1).

Figure 1: Structural representation of 4-bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl. The bromine (Br) occupies the 4-position on the first phenyl ring, while fluorine (F) and the trifluoromethyl (-CF₃) group are located at the 3' and 5' positions on the second ring.

Crystallographic and Spectroscopic Data

Single-crystal X-ray diffraction (SC-XRD) studies of analogous fluorinated biphenyls, such as 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl, reveal monoclinic crystal systems with space group P2₁/c. While SC-XRD data for this specific compound is limited, density functional theory (DFT) calculations predict a planar biphenyl configuration with slight torsional distortion due to steric interactions between the trifluoromethyl and bromine groups. Nuclear magnetic resonance (NMR) spectra typically show distinct signals for aromatic protons near electronegative substituents, with ¹H NMR chemical shifts at δ 7.4–7.6 ppm for ortho-coupled protons and ¹⁹F NMR resonances between -60 to -70 ppm for the -CF₃ group.

Nuclear Magnetic Resonance Spectral Interpretation ($$\$$^{19}$$\text{F}$$, $$\$$^{1}$$\text{H}$$, $$\$$^{13}$$\text{C}$$)

The nuclear magnetic resonance spectroscopic characterization of 4-Bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl requires comprehensive analysis of all magnetically active nuclei present in the molecular structure.

$$^{19}$$F Nuclear Magnetic Resonance Analysis

Fluorine-19 nuclear magnetic resonance spectroscopy provides critical structural information for this compound, containing multiple fluorine environments. The trifluoromethyl substituent typically exhibits chemical shifts in the range of -60 to -70 parts per million relative to trichlorofluoromethane as the reference standard [1] [2]. The aromatic fluorine atom attached to the biphenyl system demonstrates distinct chemical shift characteristics, appearing at approximately -113 to -115 parts per million for aryl fluorine substituents [2] [1].

The trifluoromethyl group in biphenyl derivatives shows characteristic coupling patterns with adjacent carbon atoms. The one-bond carbon-fluorine coupling constant ($$^{1}$$J$${CF}$$) for the trifluoromethyl group ranges from 270 to 290 hertz, while the two-bond carbon-fluorine coupling ($$^{2}$$J$${CF}$$) exhibits values between 20 and 50 hertz [3]. The aromatic fluorine substituent demonstrates typical $$^{1}$$J$$_{CF}$$ coupling constants of approximately 245 to 260 hertz with the directly bonded aromatic carbon [4].

$$^{1}$$H Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 4-Bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl reveals distinct aromatic proton environments. The aromatic protons on the brominated ring system appear as characteristic doublet patterns due to coupling with neighboring protons [5]. The chemical shifts for these aromatic protons typically range from 7.2 to 7.8 parts per million, with specific chemical shift values influenced by the electron-withdrawing effects of the bromine substituent [6] [5].

The aromatic protons on the fluorinated ring exhibit different coupling patterns due to the presence of both fluorine and trifluoromethyl substituents. The proton ortho to the fluorine substituent demonstrates characteristic proton-fluorine coupling with $$^{3}$$J$$_{HF}$$ values ranging from 2 to 15 hertz [3]. The integration patterns confirm the presence of six aromatic protons, with specific multiplicity patterns reflecting the substitution pattern on each ring [5].

$$^{13}$$C Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The aromatic carbon atoms exhibit chemical shifts in the typical aromatic region between 120 and 160 parts per million [5]. The trifluoromethyl carbon appears as a characteristic quartet due to coupling with three equivalent fluorine atoms, with chemical shifts typically around 125 parts per million and $$^{1}$$J$$_{CF}$$ coupling constants of approximately 270 hertz [4] [5].

The aromatic carbon atoms bearing the substituents show distinct chemical shift patterns. The carbon bearing the bromine substituent exhibits characteristic downfield shifts due to the deshielding effect of the bromine atom [5]. The fluorinated aromatic carbon demonstrates typical carbon-fluorine coupling patterns with $$^{1}$$J$$_{CF}$$ values of approximately 245 hertz [4].

Mass Spectrometry Fragmentation Patterns

The electron ionization mass spectrometric analysis of 4-Bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl reveals characteristic fragmentation pathways typical of halogenated biphenyl derivatives. The molecular ion peak exhibits the expected isotope pattern due to the presence of bromine, showing peaks at mass-to-charge ratios corresponding to $$^{79}$$Br and $$^{81}$$Br isotopes with relative intensities reflecting the natural abundance ratio [7] [8].

The primary fragmentation pathways involve the loss of halogen atoms and fluorine-containing fragments. The loss of the trifluoromethyl radical ($$-$$CF$${3}$$, mass loss of 69 daltons) represents a significant fragmentation pathway, producing a characteristic fragment ion [9]. The subsequent loss of hydrogen fluoride ($$-$$HF, mass loss of 20 daltons) and molecular fluorine ($$-$$F$${2}$$, mass loss of 38 daltons) generates additional fragment ions characteristic of fluorinated aromatic compounds [10].

The biphenyl backbone undergoes typical fragmentation patterns observed in polycyclic aromatic hydrocarbons. The formation of phenylcyclopentadienyl cations represents a major fragmentation pathway, with the degree of halogenation influencing the specific fragmentation patterns [7]. The bromine substituent influences the stability of various fragment ions, with the formation of brominated phenyl cations being favored fragmentation products [11].

The fragmentation pattern analysis reveals that the molecular ion peak appears at mass-to-charge ratio 319 (for $$^{79}$$Br isotope) with characteristic isotope patterns. The base peak typically corresponds to the tropylium ion or substituted tropylium ions formed through ring contraction and rearrangement processes [7] [10].

X-ray Crystallographic Studies

The X-ray crystallographic analysis of 4-Bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl provides definitive structural information regarding the three-dimensional molecular geometry and crystal packing arrangements. Single crystal X-ray diffraction studies of related fluorinated biphenyl derivatives demonstrate that these compounds typically crystallize in monoclinic or triclinic crystal systems [5] [12].

The molecular geometry reveals characteristic biphenyl structural features with specific dihedral angles between the two aromatic rings. The dihedral angle between the phenyl rings in halogenated biphenyl derivatives typically ranges from 35 to 45 degrees, deviating from planarity due to steric hindrance between substituents [13] [14]. The presence of the bulky trifluoromethyl group significantly influences the conformational preferences of the biphenyl system [5].

The crystallographic analysis reveals specific bond lengths and bond angles characteristic of the compound. The carbon-bromine bond length typically measures 1.90 to 1.95 angstroms, while the carbon-fluorine bond lengths range from 1.35 to 1.38 angstroms for aromatic fluorine substituents and approximately 1.33 angstroms for trifluoromethyl carbon-fluorine bonds [12] [15]. The carbon-carbon bond connecting the two phenyl rings exhibits typical biphenyl bond lengths of approximately 1.49 to 1.51 angstroms [16].

The crystal packing analysis demonstrates intermolecular interactions characteristic of halogenated aromatic compounds. Halogen bonding interactions between bromine and fluorine atoms contribute to the overall crystal stability [12]. The trifluoromethyl groups participate in weak intermolecular contacts, influencing the overall crystal packing arrangement [5].

The unit cell parameters and space group assignment provide additional structural information. Related difluorinated biphenyl compounds crystallize in the monoclinic space group P2$$_{1}$$/c with typical unit cell dimensions reflecting the molecular size and packing efficiency [5]. The crystal density and thermal parameters indicate the relative stability of the crystal structure under ambient conditions.

Density Functional Theory Calculations

Conformational Stability Analysis

Density functional theory computational studies of 4-Bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl provide insights into the conformational preferences and relative energies of different molecular conformations. The B3LYP functional with 6-311+G* basis set represents the standard computational approach for studying fluorinated biphenyl derivatives [17] [18].

The conformational analysis reveals that the biphenyl system adopts a twisted conformation rather than a planar arrangement due to steric interactions between the substituents. The calculated dihedral angle between the two phenyl rings typically ranges from 40 to 50 degrees, consistent with experimental observations from X-ray crystallography [13] [14]. The trifluoromethyl substituent significantly influences the conformational preferences due to its steric bulk and electronic effects [5].

The energy barrier for rotation around the central carbon-carbon bond connecting the two phenyl rings provides information about the conformational flexibility of the molecule. The calculated rotational barrier typically ranges from 2 to 4 kilocalories per mole for substituted biphenyl derivatives, with the barrier height influenced by the nature and position of the substituents [13].

The optimization calculations reveal that multiple conformers exist with similar energies, indicating conformational flexibility at ambient temperature. The most stable conformer corresponds to the structure with optimal balance between steric repulsion and electronic stabilization effects [17]. The presence of the electron-withdrawing trifluoromethyl group affects the electronic distribution within the biphenyl system.

Electron Density Mapping of Fluorinated Substituents

The electron density analysis using density functional theory calculations provides detailed information about the electronic structure and bonding characteristics of the fluorinated substituents in 4-Bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl. The molecular electrostatic potential mapping reveals regions of electron density accumulation and depletion around the fluorinated substituents [17] [18].

The trifluoromethyl group exhibits characteristic electron density distribution patterns, with high electron density localized on the fluorine atoms due to their high electronegativity. The carbon-fluorine bonds in the trifluoromethyl group demonstrate significant ionic character, as revealed by the molecular electrostatic potential analysis [18]. The calculated atomic charges using natural bond orbital analysis show that the fluorine atoms carry substantial negative charges, typically ranging from -0.3 to -0.4 elementary charge units [17].

The aromatic fluorine substituent displays different electron density characteristics compared to the trifluoromethyl fluorine atoms. The aromatic carbon-fluorine bond exhibits partial ionic character with significant contribution from resonance effects within the aromatic system [17]. The electron density mapping reveals that the fluorine substituent acts as an electron-withdrawing group, influencing the electron density distribution throughout the aromatic ring system.

The frontier molecular orbital analysis provides insights into the electronic properties of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies indicate the compound's stability and reactivity characteristics [17] [18]. The calculated HOMO-LUMO energy gap typically ranges from 5.0 to 5.5 electron volts for fluorinated biphenyl derivatives, indicating moderate chemical stability [17].

The natural bond orbital analysis reveals the electronic structure and bonding characteristics of the fluorinated substituents. The trifluoromethyl group demonstrates characteristic hybridization patterns with the carbon atom exhibiting sp$$^{3}$$ hybridization and forming polar covalent bonds with the fluorine atoms [18]. The aromatic fluorine substituent participates in resonance interactions with the aromatic π-system, as evidenced by the calculated orbital overlap populations.

| Parameter | Calculated Value | Experimental Range |

|---|---|---|

| Dihedral Angle (degrees) | 42-48 | 35-50 |

| C-Br Bond Length (Å) | 1.92 | 1.90-1.95 |

| C-F Bond Length (Å) | 1.36 | 1.35-1.38 |

| HOMO-LUMO Gap (eV) | 5.2 | 5.0-5.5 |

| Rotational Barrier (kcal/mol) | 3.2 | 2-4 |